molecular formula C29H30N2O5 B611147 TAN-452

TAN-452

Cat. No.: B611147
M. Wt: 486.6 g/mol
InChI Key: JOJGLAWHRDFWNQ-KFDULEKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAN 452 involves multiple steps, starting from NaltrindoleThe reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of TAN 452 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required purity standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

TAN 452 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving TAN 452 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of TAN 452, while reduction reactions may produce reduced forms with different functional groups .

Scientific Research Applications

TAN 452 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TAN 452

TAN 452 is unique in its selective action on the delta-opioid receptor and its low brain penetrability. This makes it particularly useful in managing opioid-induced side effects without affecting the central nervous system, a significant advantage over other opioid receptor antagonists .

Properties

IUPAC Name

ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJGLAWHRDFWNQ-KFDULEKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for TAN-452?

A1: The abstract identifies this compound as a "peripherally acting opioid receptor antagonist" []. This suggests that this compound exerts its effects by binding to opioid receptors located outside the central nervous system, primarily in the peripheral tissues, and blocking the actions of opioids at these sites.

Q2: What specific therapeutic area is this compound being investigated for?

A2: The research focuses on this compound's potential in treating "opioid-induced bowel syndromes" []. This indicates that the compound is being explored for its ability to alleviate gastrointestinal side effects commonly associated with opioid use.

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